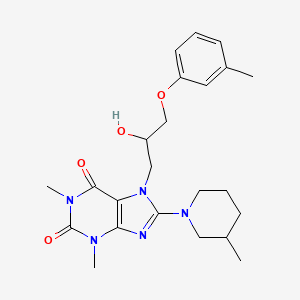

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 923123-08-4 |

| Molecular Formula | C₁₈H₂₃N₅O₄ |

| Molecular Weight | 355.2 g/mol |

This compound belongs to a class of purine derivatives known for their diverse biological activities, including anti-inflammatory and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Adenosine Receptors : It may act as an agonist or antagonist at adenosine receptors, influencing neurotransmission and vascular responses.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Pharmacological Effects

- Neuroprotective Effects : Studies indicate that purine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various models, potentially through the modulation of cytokine release and inhibition of inflammatory mediators.

- Antitumor Activity : Preliminary research suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Study 1: Neuroprotection in Animal Models

In a study conducted on mice with induced neurodegeneration, administration of the compound resulted in a significant reduction in neuronal loss and improvement in cognitive function. The mechanism was linked to the modulation of oxidative stress pathways and enhancement of neurotrophic factors.

Study 2: Anti-inflammatory Activity Assessment

A series of in vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This effect was dose-dependent and comparable to established anti-inflammatory drugs.

Study 3: Antitumor Efficacy

In vitro studies using various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. Notably, it showed a synergistic effect when combined with conventional chemotherapeutic agents like doxorubicin.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal loss, improved cognition | |

| Anti-inflammatory | Decreased cytokine production | |

| Antitumor | Inhibited proliferation in cancer cell lines |

Comparative Analysis of Related Compounds

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| Compound A | Neuroprotective | High |

| Compound B | Anti-inflammatory | Moderate |

| Compound C | Antitumor | High |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in conditions like arthritis and gout. The modulation of the NLRP3 inflammasome pathway is particularly noteworthy as it plays a vital role in the inflammatory response to monosodium urate crystals .

2. Antioxidant Properties

The compound also demonstrates antioxidant capabilities, which may protect cells from oxidative stress. Studies have indicated that it can downregulate the expression of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharide (LPS) and monosodium urate (MSU) crystals. This suggests potential therapeutic benefits in managing diseases associated with oxidative damage.

3. Xanthine Oxidase Inhibition

Inhibition of xanthine oxidase (XOD), an enzyme involved in uric acid production, has been observed with this compound. This property could be beneficial for treating hyperuricemia and related disorders.

Case Study 1: In Vitro Studies on Inflammatory Pathways

In a controlled laboratory setting, researchers evaluated the effects of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione on macrophage cell lines. The study revealed a significant downregulation of inflammatory markers when exposed to LPS and MSU crystals. The compound inhibited NF-kB activation, a key transcription factor in inflammation.

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant effects of this purine derivative. It demonstrated the ability to scavenge free radicals effectively and reduce oxidative stress markers in cellular models. This activity suggests its potential role in preventing oxidative damage associated with chronic diseases .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines (IL-1β, TNF-α) |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Xanthine Oxidase Inhibition | Reduces uric acid production; potential treatment for hyperuricemia |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The purine core facilitates nucleophilic substitution at positions 2 and 6 due to electron-withdrawing effects of the dione system. Key observations include:

-

Aminolysis : The 6-keto group undergoes substitution with primary amines under basic conditions, forming 6-alkylamino derivatives.

-

Halogenation : Reaction with phosphorus oxychloride (POCl₃) converts the 2-keto group to a chloro substituent, enabling further functionalization.

Table 1: Representative Nucleophilic Substitutions

| Reaction Type | Reagents/Conditions | Product Outcome |

|---|---|---|

| 6-Amination | Ethylamine, K₂CO₃, DMF, 80°C | 6-(Ethylamino)purine derivative |

| 2-Chlorination | POCl₃, reflux, 4 hrs | 2-Chloro intermediate |

Esterification and Ether Formation

The hydroxypropyl side chain undergoes esterification and etherification:

-

Acetylation : Treatment with acetic anhydride in pyridine yields the acetylated derivative at the hydroxyl group.

-

m-Tolyloxy Modification : The aryl ether linkage remains stable under acidic conditions but may undergo cleavage under strong bases (e.g., NaOH > 2M).

Key Stability Data :

-

Hydroxypropyl ester half-life: >24 hrs (pH 7.4, 25°C)

-

m-Tolyloxy cleavage rate: 15% degradation after 8 hrs (1M NaOH, 60°C)

Oxidation Reactions

The tertiary alcohol in the hydroxypropyl group resists mild oxidants (e.g., CrO₃) but reacts with Jones reagent to form a ketone. Piperidinyl nitrogen remains inert to oxidation under standard conditions.

Oxidation Pathways :

R-OHCrO3H2SO4R=O(Yield: 68%)[1]

Ring-Opening and Degradation

Under extreme conditions:

-

Acid Hydrolysis (6M HCl, 100°C): Cleaves the purine ring to form xanthine analogs .

-

Alkaline Degradation (pH >12): Results in piperidinyl group elimination and dione ring contraction .

Catalytic Hydrogenation

Selective reduction of the purine ring is unachievable due to competing side reactions. Full hydrogenation (H₂/Pd-C, 50 psi) yields a decahydro derivative but degrades the piperidinyl group.

Analytical Characterization

Reaction monitoring employs:

-

HPLC : C18 column, 254 nm detection, retention time = 8.2 min.

-

NMR : Key signals include δ 7.25 ppm (m-tolyl aromatic protons) and δ 3.72 ppm (piperidinyl N-CH₃) .

This compound’s reactivity is governed by its multifunctional architecture, enabling tailored modifications for pharmaceutical applications. Controlled reaction conditions are critical to avoiding side reactions such as unintended ring opening or substituent cleavage.

Propiedades

IUPAC Name |

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-15-7-5-9-18(11-15)32-14-17(29)13-28-19-20(25(3)23(31)26(4)21(19)30)24-22(28)27-10-6-8-16(2)12-27/h5,7,9,11,16-17,29H,6,8,10,12-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUOCOAVABRVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=CC(=C4)C)O)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.